3-Azido-1,2-propanediol

Mutation Breeding Genetic Toxicology Azide Mutagenesis

3-Azido-1,2-propanediol (syn. azidoglycerol, AG) is a low-molecular-weight (117.11 g/mol) aliphatic azido-diol belonging to the azido alcohol class, characterized by a three-carbon backbone bearing one terminal azido (–N₃) group and two adjacent hydroxyl (–OH) groups.

Molecular Formula C3H7N3O2
Molecular Weight 117.11 g/mol
CAS No. 73018-98-1
Cat. No. B1219550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1,2-propanediol
CAS73018-98-1
Synonyms3-azido-1,2-propanediol
azidoglycerol
Molecular FormulaC3H7N3O2
Molecular Weight117.11 g/mol
Structural Identifiers
SMILESC(C(CO)O)N=[N+]=[N-]
InChIInChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2
InChIKeyHTTNJQAFJLVWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-1,2-propanediol (Azidoglycerol) – CAS 73018-98-1: Core Identity and Comparator Landscape for Informed Procurement


3-Azido-1,2-propanediol (syn. azidoglycerol, AG) is a low-molecular-weight (117.11 g/mol) aliphatic azido-diol belonging to the azido alcohol class, characterized by a three-carbon backbone bearing one terminal azido (–N₃) group and two adjacent hydroxyl (–OH) groups [1]. Its reported physical properties include a density of 1.2581 g/cm³ at 25 °C and a boiling point of 100–105 °C at reduced pressure (0.30 Torr) [2]. The compound exists as a racemic mixture, with both (R)- and (S)-enantiomers described. Its closest chemical comparators include mono-azido alcohols such as 2-azidoethanol (single –OH), structural analogs such as 3,1-diazido-2-propanol (two –N₃ groups), and the inorganic azide sodium azide (NaN₃). In polymer science, it competes with conventional diol chain extenders such as 1,4-butanediol and 1,5-pentanediol. This guide distills only the quantifiable, comparator-anchored differentiation that dictates scientific selection.

3-Azido-1,2-propanediol – Why In-Class Azido Compounds Cannot Be Interchanged Without Performance or Safety Consequences


Although several small-molecule azido compounds share a common azide functional group, their biological and materials-performance profiles diverge dramatically. 3-Azido-1,2-propanediol (AG) exhibits a mutagenic potency in S. cerevisiae that is 3,000-fold higher than that of sodium azide (NaN₃) when compared at equal survival levels [1], and its mutagenic efficiency is inhibited by glycerol through a structure-specific transport competition that does not operate for sodium azide [2]. In mammalian systems, AG produces mutation frequencies comparable to the alkylating agent methyl methanesulfonate (MMS) in human TK6 lymphoblastoid cells, overturning the longstanding assumption that azides are non-mutagenic in mammals [3]. In energetic polymers, replacing AG with a non-energetic diol such as 1,4-butanediol alters the hydrogen-bonding architecture and phase-mixing behavior that govern propellant binder mechanical properties [4]. These chemical-biology and materials-science differences are not predictable from the presence of the azido group alone; the diol scaffold, transport recognition, and bioactivation pathway all contribute to compound-specific performance. The quantitative evidence below substantiates exactly where and by how much 3-azido-1,2-propanediol differs from its closest substitutes.

3-Azido-1,2-propanediol – Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


3,000-Fold Higher Mutagenic Potency vs. Sodium Azide at Equal Survival in Saccharomyces cerevisiae D7

In a direct head-to-head comparison using S. cerevisiae strain D7, 3-azido-1,2-propanediol (AG) at 5 mM increased the spontaneous frequency of isoleucine revertants 3,500-fold and gene convertants 3,000-fold during 24 h of growth, while reducing growth rate to 30% of control [1]. Under non-growth conditions, a 150 mM treatment for 3 h reduced cell survival to 60% and enhanced isoleucine revertants 490-fold and tryptophan-independent convertants 50-fold. Critically, when normalized to equal survival levels, AG was 3,000-fold more mutagenic and 200-fold more convertogenic than sodium azide [1]. An independent IPCS collaborative review confirmed the 3,000-fold potency advantage of AG over sodium azide [2].

Mutation Breeding Genetic Toxicology Azide Mutagenesis

Potent Base-Substitution Mutagenicity in Human TK6 Cells, Comparable to Methyl Methanesulfonate

Until 2022, azides were widely considered non-mutagenic and non-carcinogenic in mammals, a conclusion based solely on conventional clastogenicity chromosomal aberration assays. Grúz et al. (2022) demonstrated that 3-azido-1,2-propanediol (AZG) is a potent inducer of base-pair substitutions in the human lymphoblastoid TK6 cell line, with mutagenic potency comparable to the alkylating agent methyl methanesulfonate (MMS) at concentrations producing similar lethality [1]. This finding challenges the class-wide assumption that organic azides are innocuous in mammalian systems. The mutations were shown to be dependent on the nucleotide excision repair pathway (UvrABC excinuclease), consistent with the induction of bulky DNA adducts [2].

Human Cell Mutagenicity Genetic Toxicology Azide Safety Assessment

Nearly Exclusive G:C → A:T Transition Mutagenesis in Yeast – A Distinctive Mutational Signature

Sequencing of mutations induced by 3-azido-1,2-propanediol (AZG) in the CAN1 forward-mutation assay of S. cerevisiae revealed that AZG induces nearly exclusively G:C → A:T base-pair transitions [1]. This stands in contrast to many other chemical mutagens that produce broader spectra including transversions, frameshifts, or chromosomal aberrations. Sodium azide (NaN₃), the most commonly used inorganic azide mutagen, also induces primarily G:C → A:T transitions, suggesting a shared bioactivation pathway to a common ultimate mutagenic species. However, AZG also induced reversions to tryptophan prototrophy by base-pair substitutions in a dose-dependent manner, further confirming its point-mutation-specific activity profile [1].

Mutation Spectrum CAN1 Gene Sequencing Transition Bias

Glycerol-Specific Inhibition of Mutagenic Transport vs. Sodium Azide Insensitivity

In Salmonella typhimurium strains TA100 and TA1535, the mutagenic efficiency of 3-azido-1,2-propanediol (azidoglycerol) was specifically inhibited by glycerol, its non-azidated structural analog, but not by D-glucose or D-galactose [1]. In contrast, the mutagenicity of sodium azide (NaN₃) was not influenced by glycerol or any other carbon source tested in the medium [1]. This differential sensitivity to glycerol competition demonstrates that azidoglycerol enters cells via a glycerol-specific transport system, whereas sodium azide does not share this uptake route. The inhibition pattern is consistent with competition at the level of transmembrane transport or initial metabolic activation, as concluded by Juríček et al. [1].

Transmembrane Transport Metabolic Competition Azide Bioactivation

Superior Initial Phase-Mixing in Energetic Polyurethanes vs. 1,4-Butanediol and 1,5-Pentanediol Chain Extenders

In a comparative study of GAP/PTMG (poly(glycidyl azide)/poly(tetramethylene oxide)) energetic segmented polyurethanes, the free (non-hydrogen-bonded) urethane carbonyl (C=O) fraction measured by ATR FT-IR at 7 days post-preparation was 0.5 for AzPD-extended polyurethane (GAP/PTMG AzESPU), compared to 0.44 for 1,4-butanediol-extended (BDESPU) and 0.41 for 1,5-pentanediol-extended (PDESPU) polyurethanes [1]. DMA analysis of the 7-day AzESPU sample showed amorphous polymer behavior indicative of superior initial phase-mixing, whereas BDESPU and PDESPU exhibited viscoelastic behavior with distinct rubbery plateau and flow regions reflecting a more phase-separated morphology [1]. After 60 days of aging, all three systems converged to similar C=O fractions (0.26–0.29), with AzESPU evolving toward thermoplastic elastomer viscoelastic behavior similar to PDESPU, while BDESPU did not develop a flow region. The study concluded that AzPD promotes better initial inter-component phase-mixing than the non-energetic diol benchmarks [1].

Energetic Materials Polyurethane Binder Phase Behavior

3-Azido-1,2-propanediol – Evidence-Backed Application Scenarios Grounded in Quantitative Differentiation


High-Efficiency Chemical Mutagen for Plant and Microbial Mutation Breeding Programs

The 3,000-fold greater mutagenic potency of 3-azido-1,2-propanediol over sodium azide in yeast systems [1], combined with its near-exclusive G:C → A:T transition specificity [2], makes it the mutagen of choice for breeding programs that require high-density, locus-specific point mutations at low treatment concentrations. In Arabidopsis thaliana, azidoglycerol was reported mutagenic by all four participating laboratories in an IPCS collaborative study, whereas sodium azide demonstrated a negative response under the same conditions [3]. The glycerol-mediated transport uptake mechanism [4] further enables controlled mutagen dosing by modulating the carbon source composition of the treatment medium, a level of experimental control not available with sodium azide.

Defined-Potency Positive Control for Mammalian Genetic Toxicology Testing

Following the 2022 demonstration that 3-azido-1,2-propanediol induces base-substitution mutations in human TK6 cells at potency levels comparable to methyl methanesulfonate [5], this compound has gained relevance as a non-alkylating, azide-based positive control for mammalian gene-mutation assays (e.g., TK and HPRT assays). Its dependence on nucleotide excision repair (UvrABC pathway) for removal of the putative DNA adduct [6] provides a mechanistic contrast to alkylating-agent controls, allowing laboratories to distinguish between direct DNA alkylation damage and azide-specific bulky-adduct mutagenesis in assay validation workflows.

Energetic Chain Extender for Azido-Functionalized Solid Propellant Polyurethane Binders

In GAP/PTMG energetic segmented polyurethanes, 3-azidopropane-1,2-diol (AzPD) delivers a 22% higher free urethane carbonyl fraction (0.5) than 1,5-pentanediol (0.41) and a 13.6% increase over 1,4-butanediol (0.44) at 7 days post-cure, as quantified by ATR FT-IR [7]. The resulting superior initial phase-mixing and amorphous morphology contribute to more homogeneous mechanical properties during the critical early curing window. As an azido-bearing diol, AzPD also contributes directly to the overall energetic nitrogen budget of the binder system, unlike non-energetic benchmark diols, making it a strategic choice for minimum-signature propellant formulations where every chain-extension unit must contribute to specific impulse.

Dual-Functional Click-Chemistry Building Block with Free Diol for Orthogonal Derivatization

The simultaneous presence of a terminal azido group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and two free hydroxyl groups for esterification, etherification, or isocyanate coupling makes 3-azido-1,2-propanediol a unique tri-functional scaffold. In contrast to mono-hydroxy azides such as 3-azido-1-propanol or 2-azidoethanol, the diol motif enables lipase-catalyzed polycondensation to aliphatic polyesters bearing pendant azido groups for post-polymerization click functionalization [8], or incorporation as a chain extender in segmented polyurethanes while retaining a latent click handle. This orthogonal reactivity profile is structurally impossible with mono-alcohol azido compounds, directly informing procurement when scaffold elaborability is the selection criterion.

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